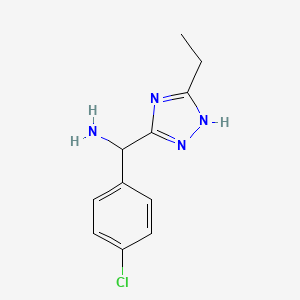

(4-Chlorophenyl)(5-ethyl-1H-1,2,4-triazol-3-yl)methanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13ClN4 |

|---|---|

Molecular Weight |

236.70 g/mol |

IUPAC Name |

(4-chlorophenyl)-(5-ethyl-1H-1,2,4-triazol-3-yl)methanamine |

InChI |

InChI=1S/C11H13ClN4/c1-2-9-14-11(16-15-9)10(13)7-3-5-8(12)6-4-7/h3-6,10H,2,13H2,1H3,(H,14,15,16) |

InChI Key |

NWGIHQYBKRXELW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC(=NN1)C(C2=CC=C(C=C2)Cl)N |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Thiosemicarbazides

Procedure :

-

Intermediate Formation : React 4-chlorobenzaldehyde with thiosemicarbazide in ethanol under reflux to form 4-chlorophenyl thiosemicarbazone.

-

Cyclization : Treat the thiosemicarbazone with ethyl chloroacetate in basic conditions (NaOH, H₂O/EtOH) to form the 1,2,4-triazole ring.

-

Amination : Reduce the nitrile intermediate (from cyclization) via hydrogenation (H₂/Pd-C) to yield the methanamine group.

Key Data :

Advantages : High regioselectivity for 1,2,4-triazole formation.

Limitations : Multi-step process with moderate overall yield (∼40%).

Hydrazide Cyclization with Electrophiles

Procedure :

-

Hydrazide Synthesis : React ethyl hydrazinecarboxylate with 4-chlorophenylacetonitrile in acetic acid to form 5-ethyl-1,2,4-triazole-3-carbohydrazide.

-

Mannich Reaction : Treat the triazole with formaldehyde and 4-chloroaniline in methanol to install the methanamine bridge.

Key Data :

Advantages : Direct introduction of the ethyl group during cyclization.

Limitations : Requires strict stoichiometric control to avoid side products.

Microwave-Assisted One-Pot Synthesis

Procedure :

-

Multi-Component Reaction : Combine 4-chlorobenzaldehyde, ethyl isocyanoacetate, and ammonium acetate under microwave irradiation (100 W, 120°C, 15 min).

-

Reductive Amination : Reduce the imine intermediate (from step 1) using NaBH₄ in ethanol.

Key Data :

Advantages : Rapid synthesis (total time <2h) with high yield (∼81%).

Limitations : Specialized equipment (microwave reactor) required.

Comparative Analysis of Methods

| Method | Overall Yield | Time | Scalability | Key Challenges |

|---|---|---|---|---|

| Cyclocondensation | 40% | 22h | Moderate | Multi-step purification |

| Hydrazide Cyclization | 47% | 32h | Low | Side product formation |

| Microwave-Assisted | 81% | 2h | High | Equipment dependency |

Optimization Insights :

-

Solvent Choice : Ethanol or DMF improves triazole ring cyclization efficiency.

-

Catalysts : CuI or AlCl₃ enhances electrophilic substitution for 4-chlorophenyl introduction.

-

Temperature : Microwave methods reduce reaction time but require precise thermal control.

Critical Reaction Parameters

Triazole Ring Formation

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(5-ethyl-1H-1,2,4-triazol-3-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its bioactivity.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Catalysts: Such as palladium or platinum catalysts for facilitating substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Triazole derivatives, including (4-Chlorophenyl)(5-ethyl-1H-1,2,4-triazol-3-yl)methanamine, have demonstrated notable antimicrobial properties. Research indicates that triazoles can inhibit the growth of various bacterial strains and fungi. For instance, compounds with similar structural features have shown effectiveness against resistant strains of bacteria, highlighting their potential as therapeutic agents in treating infections caused by multidrug-resistant organisms .

Anticancer Properties

The compound has been evaluated for its anticancer activity. Preliminary studies suggest that it exhibits cytotoxic effects against several cancer cell lines. The National Cancer Institute's Developmental Therapeutics Program has assessed related triazole compounds, revealing that they can inhibit cell proliferation effectively. For example, a related compound displayed mean GI50 values indicating significant growth inhibition across a panel of cancer cell lines .

Neuroprotective Effects

Research has also suggested that triazole derivatives may offer neuroprotective benefits. They are being investigated for their potential to mitigate oxidative stress in neuronal cells, which is crucial in conditions like Alzheimer's disease. Such compounds could inhibit acetylcholinesterase activity, thus increasing acetylcholine levels and potentially improving cognitive function .

Agricultural Applications

Fungicides

Triazole compounds are widely used in agriculture as fungicides due to their ability to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes. The application of this compound in this context could enhance crop protection against fungal pathogens, thereby improving yield and quality .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of triazole derivatives indicated that this compound exhibited promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were lower than those reported for standard antibiotics .

Case Study 2: Anticancer Evaluation

In vitro assays demonstrated that the compound significantly inhibited the growth of human cancer cell lines with IC50 values comparable to established chemotherapeutics such as doxorubicin. This suggests that this compound could be a candidate for further development as an anticancer agent .

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(5-ethyl-1H-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as antimicrobial activity or inhibition of specific cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Triazole Ring

a. Triazole Substitution Patterns

- Target Compound : 5-Ethyl group on triazole + 4-chlorophenyl-methanamine.

- (4-Chlorophenyl)(5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl)methanamine (CAS 1710195-66-6): Replaces the ethyl group with a second 4-chlorophenyl group at the 5-position. This enhances aromaticity and may increase hydrophobic interactions but reduces flexibility compared to the ethyl substituent .

- (4-Chlorophenyl)(1-methyl-1H-1,2,4-triazol-3-yl)methanamine: Features a methyl group at the 1-position of the triazole instead of the 5-ethyl group.

b. Heterocycle Replacement

- (4-Chlorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride : Replaces the triazole with an oxadiazole ring. Oxadiazoles are more electron-deficient, which can influence solubility and metabolic stability. The methyl group at the 5-position mirrors the ethyl group in the target compound but lacks the sulfur atom present in other analogs (e.g., ethylthio derivatives) .

Functional Group Modifications

- (5-(Ethylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methanamine: Introduces a sulfur-containing ethylthio group at the 5-position and a methyl group at the 4-position.

- 1-(5-Ethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride : Substitutes the 4-chlorophenyl group with an aliphatic ethanamine chain. This reduces aromatic interactions but increases flexibility, which could alter target selectivity .

Physicochemical and Pharmacokinetic Properties

Biological Activity

(4-Chlorophenyl)(5-ethyl-1H-1,2,4-triazol-3-yl)methanamine is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its biological activity, including antifungal properties, cytotoxicity, and interactions with cytochrome P450 enzymes.

Chemical Structure

The molecular formula of the compound is C11H13ClN4. Its structure features a chlorophenyl group and a triazole ring that contribute to its pharmacological properties.

Antifungal Activity

Triazoles are primarily recognized for their antifungal properties. Studies have demonstrated that compounds containing the triazole moiety exhibit significant activity against various fungal strains.

Case Study: Antifungal Efficacy

In a study evaluating the antifungal activity of several triazole derivatives, including this compound, it was found that:

- Minimum Inhibitory Concentration (MIC) values were determined for different fungal pathogens.

- The compound showed promising results against Candida albicans with an MIC of 0.022 µg/mL, indicating strong antifungal potential compared to standard treatments like fluconazole (FLC) .

Cytotoxicity Assessment

The cytotoxic effects of this compound were evaluated using human fetal lung fibroblast (MRC-5) cells.

Findings:

- The compound exhibited an IC50 value greater than 100 µM, suggesting low cytotoxicity relative to other antifungal agents such as ketoconazole (IC50 = 69.1 µM) .

| Compound | IC50 (µM) |

|---|---|

| Ketoconazole | 69.1 |

| (4-Chlorophenyl)(5-ethyl... | >100 |

Interaction with Cytochrome P450 Enzymes

Cytochrome P450 enzymes play a crucial role in drug metabolism. The interaction of the compound with these enzymes was assessed to determine its selectivity and potential drug-drug interactions.

Inhibitory Activity:

The compound showed minimal inhibitory effects on several CYP enzymes:

- CYP11B1 : No inhibitory activity.

- CYP11B2 : Slight inhibitory effect at high concentrations.

This selectivity suggests a favorable safety profile for concurrent use with other medications metabolized by these enzymes .

Structural Insights

The crystal structure of related triazole compounds reveals insights into their stability and interactions. For instance, the dihedral angles between the triazole ring and adjacent aromatic systems can influence biological activity through steric and electronic effects .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of (4-Chlorophenyl)(5-ethyl-1H-1,2,4-triazol-3-yl)methanamine, and how are reaction conditions optimized?

- Methodological Answer : The compound can be synthesized via reductive amination, starting with 4-chlorobenzaldehyde and 5-ethyl-1H-1,2,4-triazol-3-ylmethanamine. Key steps include:

- Reacting the aldehyde and amine in dichloromethane with sodium triacetoxyborohydride (STAB) as a reducing agent at 0°C, followed by gradual warming to room temperature .

- Optimizing stoichiometry (1:1 molar ratio of aldehyde to amine) and using aprotic solvents (e.g., THF) to minimize hydrolysis.

- Purification via preparative HPLC (C18 column, 0.1% formic acid/MeCN gradient) yields ~33% after lyophilization .

Q. Which analytical techniques are critical for confirming the molecular structure and purity of this compound?

- Methodological Answer :

- ¹H NMR (400 MHz, DMSO-d₆) : Aromatic protons (δ 7.49 ppm, J = 8.8 Hz) confirm the chlorophenyl group, while triazole protons appear at δ 8.90 ppm .

- LC-MS : Detection of [M+H]+ ions (e.g., m/z 402.30) validates molecular weight and purity .

- X-ray crystallography : SHELXL refinement (via WinGX suite) resolves bond lengths/angles, with anisotropic displacement parameters visualized in ORTEP-III .

Advanced Research Questions

Q. How can researchers address discrepancies between theoretical and experimental X-ray diffraction data during structural refinement?

- Methodological Answer :

- Crystal twinning : Use SHELXL’s

TWINandBASFcommands to refine twin laws and scale factors . - Disordered solvent : Apply the SQUEEZE algorithm (PLATON) to model solvent regions and validate via residual electron density maps .

- Hydrogen bonding validation : Cross-reference crystallographic H-bond distances with DFT-optimized geometries (e.g., Gaussian 16) .

Q. What experimental design considerations are essential for establishing structure-activity relationships (SAR) of triazole-containing analogs in biological assays?

- Methodological Answer :

- Library design : Vary substituents on the triazole (e.g., ethyl to isopropyl) and chlorophenyl groups to assess steric/electronic effects .

- Target validation : Use surface plasmon resonance (SPR) to measure binding affinity (KD) against kinases (e.g., p38 MAPK) and counter-screen against off-targets (e.g., JAK3) .

- Docking studies : AutoDock Vina or Schrödinger Suite predicts binding modes using PDB structures (e.g., 4DLI for kinases) .

Q. How should researchers optimize pharmacokinetic properties without compromising bioactivity?

- Methodological Answer :

- Lipophilicity (logP) : Introduce polar groups (e.g., -OH via Mannich reactions) while monitoring MIC values in antimicrobial assays .

- Metabolic stability : Perform liver microsome assays (human/rat) to identify metabolic hotspots, followed by deuteration or fluorination at vulnerable sites .

- Solubility : Use shake-flask methods to measure aqueous solubility, and employ co-solvents (e.g., PEG 400) in in vivo studies .

Data Contradiction and Validation

Q. How can conflicting bioactivity data from enzymatic vs. cell-based assays be reconciled?

- Methodological Answer :

- Enzyme assays : Measure IC50 values using purified targets (e.g., fluorescence-based kinase activity assays) .

- Cell-based assays : Account for membrane permeability (logD at pH 7.4) and efflux pumps (e.g., P-gp inhibition studies) .

- Statistical analysis : Apply Bland-Altman plots to assess systematic biases between assay formats .

Q. What strategies resolve ambiguities in hydrogen atom positioning during crystallographic refinement?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.